N'-(4-methyl-3-nitropyridin-2-yl)butane-1,4-diamine
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Overview
Description
N’-(4-methyl-3-nitropyridin-2-yl)butane-1,4-diamine is a chemical compound that belongs to the class of nitropyridines This compound is characterized by the presence of a nitro group attached to a pyridine ring, along with a butane-1,4-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-methyl-3-nitropyridin-2-yl)butane-1,4-diamine typically involves the nitration of 4-methylpyridine to form 4-methyl-3-nitropyridine . This intermediate is then subjected to a series of reactions to introduce the butane-1,4-diamine moiety. The reaction conditions often involve the use of organic solvents and specific reagents to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(4-methyl-3-nitropyridin-2-yl)butane-1,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The pyridine ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas and catalysts like palladium on carbon. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various substituted pyridines and diamines, which can be further utilized in different applications.
Scientific Research Applications
N’-(4-methyl-3-nitropyridin-2-yl)butane-1,4-diamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N’-(4-methyl-3-nitropyridin-2-yl)butane-1,4-diamine involves its interaction with specific molecular targets and pathways. The nitro group and the diamine moiety play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-(4-methyl-3-nitropyridin-2-yl)butane-1,4-diamine include:
4-methyl-3-nitropyridine: A precursor in the synthesis of the target compound.
N-(4-methyl-3-nitropyridin-2-yl)acetamide: Another derivative with similar structural features.
3-nitropyridine: A related compound with different substitution patterns.
Uniqueness
The uniqueness of N’-(4-methyl-3-nitropyridin-2-yl)butane-1,4-diamine lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H16N4O2 |
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Molecular Weight |
224.26 g/mol |
IUPAC Name |
N'-(4-methyl-3-nitropyridin-2-yl)butane-1,4-diamine |
InChI |
InChI=1S/C10H16N4O2/c1-8-4-7-13-10(9(8)14(15)16)12-6-3-2-5-11/h4,7H,2-3,5-6,11H2,1H3,(H,12,13) |
InChI Key |
FRKOBDFGBQGALQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)NCCCCN)[N+](=O)[O-] |
Origin of Product |
United States |
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